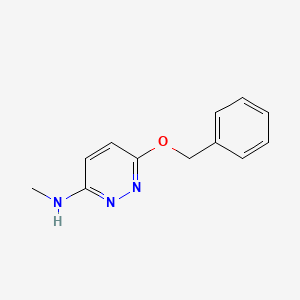

6-(Benzyloxy)-N-methylpyridazin-3-amine

Description

Historical Context and Evolution of Pyridazine (B1198779) Chemistry in Organic Synthesis

The field of heterocyclic chemistry owes much of its early development to pioneering work in the 19th century. The parent pyridazine ring (C₄H₄N₂), an aromatic six-membered heterocycle containing two adjacent nitrogen atoms, was first prepared through the oxidation of benzocinnoline followed by decarboxylation. cymitquimica.com A landmark moment in pyridazine synthesis occurred in 1886, when Emil Fischer, during his seminal investigations into indole (B1671886) synthesis, inadvertently prepared the first pyridazine derivative by condensing phenylhydrazine (B124118) with levulinic acid. cymitquimica.com

Early synthetic strategies often relied on the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazine (B178648). cymitquimica.comgoogle.com Another foundational method involves the use of maleic hydrazide as a starting material. cymitquimica.com Over the decades, the synthetic repertoire has expanded significantly. Modern organic synthesis now employs a vast array of methods, including transition-metal-catalyzed cross-coupling reactions, cycloadditions, and various functional group interconversions, to create a diverse library of substituted pyridazines with high efficiency and regioselectivity. nih.gov This evolution from classical condensation reactions to sophisticated catalytic systems reflects the broader progress in organic synthesis and the increasing demand for complex heterocyclic molecules.

The Strategic Significance of Substituted Pyridazines in Contemporary Chemical Research

The pyridazine scaffold is of immense strategic importance in modern chemical research, primarily due to its unique physicochemical properties and its role as a versatile pharmacophore. As an electron-deficient heterocycle, the pyridazine ring can engage in various chemical transformations and molecular interactions, making it a valuable building block. chemdict.com Its structure is found in numerous herbicides, such as credazine (B1669606) and pyridate, demonstrating its utility in agrochemistry. cymitquimica.com

In medicinal chemistry, the pyridazine motif is a privileged structure, appearing in a wide range of therapeutic agents. chemdict.com Its ability to act as a bioisosteric replacement for other aromatic rings allows chemists to fine-tune the pharmacological profiles of drug candidates. Notable examples of drugs incorporating the pyridazine core include the antihypertensive agent hydralazine, the fourth-generation cephalosporin (B10832234) antibiotic cefozopran, and the anaplastic lymphoma kinase (ALK) inhibitor ensartinib. cymitquimica.comchemdict.comresearchgate.net

Contemporary research continues to explore pyridazine derivatives for novel applications. They are investigated as potential anticancer agents that can inhibit critical pathways like the JNK1 pathway, as kinase inhibitors for targets such as c-Met, and as components in materials science for developing organic electronics and fluorescent probes. chemdict.comresearchgate.netmdpi.comchemicalbook.com The capacity of the two adjacent nitrogen atoms to act as hydrogen bond acceptors and metal-coordinating sites further enhances the scaffold's utility in designing molecules with specific biological or material functions. chemdict.com

Rationale for Investigating 6-(Benzyloxy)-N-methylpyridazin-3-amine as a Fundamental Research Entity

The specific compound this compound is primarily investigated as a crucial intermediate in the synthesis of more complex, biologically active molecules. Its significance does not stem from its own terminal activity, but rather from its role as a precisely designed building block in multi-step synthetic campaigns.

The primary rationale for its use is in the development of potent and selective inhibitors of Janus kinases (JAKs). In a patent describing the preparation of novel pyrrolo[2,3-d]pyrimidine derivatives as JAK inhibitors, this compound is detailed as a key precursor. The structure is strategically designed:

The N-methyl-3-amine group serves as a reactive handle for subsequent coupling reactions to build the core of the final inhibitor.

The 6-(Benzyloxy) group acts as a protected form of a hydroxyl group. The benzyl (B1604629) group is a common protecting group in organic synthesis that is stable under various reaction conditions but can be removed later in the sequence (typically by hydrogenolysis) to reveal the free hydroxyl, which may be critical for the final compound's binding affinity to the target protein.

Overview of Research Objectives and Methodological Approaches for this compound

The main research objective concerning this compound is its efficient and scalable synthesis to supply material for the production of drug candidates. The methodological approach is centered on well-established organic reactions tailored for the pyridazine core.

A documented synthesis involves a two-step process starting from 3,6-dichloropyridazine (B152260):

Nucleophilic Aromatic Substitution: The first step is the reaction of 3,6-dichloropyridazine with sodium benzylate (the sodium salt of benzyl alcohol). This reaction selectively displaces one of the chlorine atoms to form 3-chloro-6-(benzyloxy)pyridazine. The choice of solvent and temperature is critical to ensure monosubstitution.

Amination: The second step involves the reaction of the resulting 3-chloro-6-(benzyloxy)pyridazine with an excess of methylamine (B109427) in a sealed vessel at elevated temperatures. The remaining chlorine atom is displaced by the methylamine nucleophile to yield the final product, this compound.

Following synthesis, the compound is purified, typically using column chromatography, and its structure is confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Compound Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1464091-68-6 | researchgate.net |

| Molecular Formula | C₁₂H₁₃N₃O | |

| Molecular Weight | 215.25 g/mol | |

| Synonyms | N-methyl-6-(phenylmethoxy)pyridazin-3-amine |

Table 2: Synthetic Overview for this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 3,6-Dichloropyridazine, Benzyl alcohol | Sodium hydride (NaH), Tetrahydrofuran (THF) | 3-Chloro-6-(benzyloxy)pyridazine |

| 2 | 3-Chloro-6-(benzyloxy)pyridazine | Methylamine (40% in water), 1,4-Dioxane, 120 °C | This compound |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-6-phenylmethoxypyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-13-11-7-8-12(15-14-11)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDQGQRXXHULIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=C(C=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 6 Benzyloxy N Methylpyridazin 3 Amine

De Novo Synthetic Strategies for the Construction of the 6-(Benzyloxy)-N-methylpyridazin-3-amine Core

The synthesis of the this compound core can be approached through a sequential process involving the formation of a precursor, 6-(benzyloxy)pyridazin-3-amine (B13967861), followed by N-methylation.

Development and Optimization of Reaction Conditions for Key Synthetic Steps

A common and effective method for the synthesis of the precursor, 6-(benzyloxy)pyridazin-3-amine, involves the nucleophilic substitution of a halogenated pyridazine (B1198779). A documented procedure starts from 3-amino-6-chloropyridazine. The reaction with sodium benzylate in benzyl (B1604629) alcohol at elevated temperatures yields 3-amino-6-benzyloxypyridazine. sigmaaldrich.com

The subsequent N-methylation of the 3-amino group to yield the target compound, this compound, can be achieved through various modern methylation techniques. While specific conditions for this exact substrate are not widely reported, general methods for the N-methylation of heterocyclic amines are applicable. These include the use of methyl iodide or dimethyl sulfate (B86663) in the presence of a base. More contemporary and milder methods involve the use of paraformaldehyde catalyzed by copper hydride complexes or metal-free N-heterocyclic carbene (NHC) catalysts with CO2 as a carbon source. organic-chemistry.orgnih.govuminho.ptmdpi.com The choice of method would depend on the desired selectivity and functional group tolerance.

For instance, a plausible synthetic route could involve the reaction of 6-(benzyloxy)pyridazin-3-amine with a methylating agent such as dimethyl sulfate in an aprotic solvent like DMF with a non-nucleophilic base like sodium hydride to prevent O-demethylation or reaction at the pyridazine nitrogen atoms.

| Step | Reactants | Reagents | Solvent | Conditions | Product |

| 1 | 3-Amino-6-chloropyridazine | Sodium benzylate | Benzyl alcohol | 150 °C, 24 hours | 3-Amino-6-benzyloxypyridazine |

| 2 | 3-Amino-6-benzyloxypyridazine | Dimethyl sulfate, Sodium hydride | DMF | 0 °C to room temp. | This compound |

Investigation of Reaction Mechanisms Governing the Formation of the Pyridazine Ring System

The formation of the pyridazine ring itself is typically achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. For the specific precursor, 3-amino-6-chloropyridazine, the pyridazine ring is pre-formed. The key reaction is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 6-position by the benzylate anion. The pyridazine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para to the ring nitrogens. The reaction proceeds via a Meisenheimer-like intermediate.

Enantiospecific or Stereoselective Synthetic Approaches (if applicable to chiral derivatives)

The molecule this compound itself is achiral. However, chiral derivatives could be synthesized, for instance, by introducing a chiral center in a substituent. While specific enantiospecific or stereoselective synthetic approaches for derivatives of this compound are not documented, general methodologies for the synthesis of chiral pyridazine derivatives could be applied. For example, the use of chiral auxiliaries or catalysts in the functionalization of the pyridazine ring or its substituents could lead to the formation of enantiomerically enriched products. Research on the stereoselective synthesis of bis-steroidal pyrazine (B50134) derivatives suggests that the stereochemistry of substituents can significantly impact biological activity, a principle that could be extended to chiral pyridazine derivatives. nih.gov

Directed Functionalization and Derivatization of this compound

The presence of multiple functional groups and aromatic systems in this compound offers several avenues for further chemical modification.

Regioselective Modulators of the Benzyloxy Moiety

The benzyloxy group can be modified in several ways. The benzyl group can be removed (debenzylation) to yield the corresponding 6-hydroxy-N-methylpyridazin-3-amine. This is typically achieved by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C). chemicalbook.com This deprotection unmasks a hydroxyl group that can be further functionalized.

Furthermore, the phenyl ring of the benzyloxy group is susceptible to electrophilic aromatic substitution. The directing effects of the ether oxygen and the pyridazine ring would influence the regioselectivity of such reactions. Based on the electronic properties, electrophilic substitution would likely be directed to the ortho and para positions of the phenyl ring. nih.gov

| Reaction | Reagents and Conditions | Product |

| Debenzylation | H2, Pd/C, Ethanol | 6-Hydroxy-N-methylpyridazin-3-amine |

| Nitration of Phenyl Ring | HNO3, H2SO4 | 6-(Nitrobenzyloxy)-N-methylpyridazin-3-amine |

Controlled Substitutions and Transformations on the Pyridazine Ring System

The pyridazine ring in this compound is an electron-deficient system, which generally favors nucleophilic substitution over electrophilic substitution. However, the presence of the electron-donating amino and benzyloxy groups can influence its reactivity.

Electrophilic substitution on the pyridazine ring, such as halogenation or nitration, would be challenging and require harsh conditions. If successful, substitution would likely occur at the position with the highest electron density, which would be influenced by the combined directing effects of the substituents.

More feasible are palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, if a halogen atom is introduced onto the pyridazine ring. For instance, if the precursor was a dihalopyridazine, one halogen could be selectively substituted with the benzyloxy group, leaving the other for subsequent cross-coupling reactions. The synthesis of various pyridazine derivatives through Suzuki-Miyaura cross-coupling has been demonstrated to be a versatile method. chemicalbook.com

A hypothetical functionalization is presented in the table below, based on general reactivity principles of pyridazine systems.

| Reaction Type | Position of Substitution | Reagents and Conditions | Potential Product |

| Bromination | C4 or C5 | N-Bromosuccinimide, Acetic Acid | Bromo-6-(benzyloxy)-N-methylpyridazin-3-amine |

| Suzuki Coupling (from a bromo derivative) | C4 or C5 | Arylboronic acid, Pd catalyst, Base | Aryl-6-(benzyloxy)-N-methylpyridazin-3-amine |

Derivatization Strategies via the N-Methylamine Group

The N-methylamine group at the 3-position of the pyridazine ring is a key functional handle for structural modification and the generation of diverse chemical analogs. As a secondary amine, it is nucleophilic and readily participates in a variety of chemical transformations. These reactions allow for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's physicochemical properties for various research applications. Key derivatization strategies include acylation, sulfonylation, and further alkylation.

Acylation and Sulfonylation: The N-methylamine group can be readily acylated by reacting this compound with acylating agents such as acid chlorides or anhydrides in the presence of a non-nucleophilic base. This reaction leads to the formation of the corresponding amide derivatives. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These transformations are valuable for introducing carbonyl and sulfonyl moieties, which can act as hydrogen bond acceptors and modulate the electronic properties of the molecule.

Reductive Amination: A powerful and versatile method for introducing a second alkyl or arylalkyl group onto the nitrogen atom is reductive amination. youtube.commasterorganicchemistry.com This one-pot reaction typically involves the condensation of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent. youtube.commasterorganicchemistry.com Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are selective for the iminium ion over the carbonyl starting material. masterorganicchemistry.com This method avoids the potential for over-alkylation that can occur with direct alkylation using alkyl halides and provides a direct route to a wide range of tertiary amines. masterorganicchemistry.com For instance, reacting this compound with an aldehyde like formaldehyde (B43269) would yield the N,N-dimethyl derivative, while using a ketone would introduce a more complex secondary alkyl group. youtube.com

The table below outlines potential derivatization reactions for the N-methylamine group.

| Reaction Type | Reagent Example | Product Class | Key Features |

| Acylation | Acetyl chloride / Base | N-acyl-N-methylpyridazin-3-amine (Amide) | Introduces a carbonyl group, modifies electronic properties. |

| Sulfonylation | Tosyl chloride / Base | N-sulfonyl-N-methylpyridazin-3-amine (Sulfonamide) | Adds a bulky, electron-withdrawing sulfonyl group. |

| Reductive Amination | Aldehyde/Ketone + NaBH(OAc)₃ | N-alkyl/arylalkyl-N-methylpyridazin-3-amine (Tertiary Amine) | Versatile, high-yielding method to introduce diverse substituents. masterorganicchemistry.com |

| Michael Addition | α,β-Unsaturated ester | β-Amino ester derivative | Forms a new carbon-carbon bond via conjugate addition. |

Green Chemistry Principles Applied to the Synthesis of this compound and its Analogs

The synthesis of pyridazine derivatives, including this compound, is increasingly being guided by the principles of green chemistry. These principles aim to design chemical processes that are more efficient, produce less waste, and use less hazardous substances. nih.gov For fine chemical and pharmaceutical production, where waste generation can be substantial, the application of green chemistry is particularly critical. nih.gov Key areas of focus include solvent choice, catalyst efficiency, and atom economy. jocpr.com

Solvent Selection and Minimization in Synthetic Protocols

Solvent choice is a cornerstone of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. In traditional pyridazine syntheses, solvents such as dichloromethane, dimethylformamide (DMF), and toluene (B28343) are common. liberty.edu However, efforts are being made to replace these with greener alternatives.

The following table compares conventional solvents with greener alternatives in the context of pyridazine synthesis.

| Solvent Class | Conventional Example | Green Alternative/Method | Rationale for "Greener" Approach |

| Chlorinated | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity. |

| Aprotic Polar | Dimethylformamide (DMF) | Cyrene™ (dihydrolevoglucosenone) | Bioderived, less toxic than traditional dipolar aprotics. |

| Aromatic | Toluene | Anisole | Higher boiling point, less toxic than benzene/toluene. |

| General Technique | Reflux in high-boiling solvent | Microwave-assisted synthesis | Reduced reaction time, potential for solvent-free reactions. ekb.egmdpi.com |

Catalyst Development for Enhanced Reaction Efficiency

Catalysis is a fundamental pillar of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and minimize waste. The synthesis of pyridazines often employs metal-based catalysts for key bond-forming reactions.

Palladium, copper, and ruthenium catalysts are frequently used for cyclization, aromatization, and cross-coupling reactions to build and functionalize the pyridazine core. liberty.eduorganic-chemistry.orgmdpi.com Research in this area focuses on developing catalysts that are more active (allowing for lower catalyst loading), more selective (reducing byproducts), and reusable. For instance, ferrocene (B1249389) has been explored as a redox catalyst in the dehydroaromatization of dihydropyridazines, offering an alternative to stoichiometric oxidants. mdpi.com

A significant advancement in green catalysis is the development of metal-free reaction conditions. An aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines provides a highly regioselective, high-yield synthesis of 6-aryl-pyridazin-3-amines under simple, neutral, and metal-free conditions. organic-chemistry.orgacs.org Such methods are inherently greener as they avoid the use of potentially toxic and expensive heavy metals. organic-chemistry.org

The table below summarizes various catalytic systems used in the synthesis of pyridazine rings.

| Catalyst Type | Metal Center | Typical Reaction | Green Chemistry Advantage |

| Homogeneous | Palladium (Pd) | Cross-coupling, Reduction rsc.org | High activity and selectivity, enabling complex transformations. |

| Homogeneous | Copper (Cu) | Aerobic Cyclization organic-chemistry.org | Utilizes air as a green oxidant. |

| Homogeneous | Ruthenium (Ru) | Isomerization, Cyclization liberty.edu | Enables atom-economical rearrangement reactions. nih.gov |

| Metal-Free | N/A (Thermal) | Aza-Diels-Alder organic-chemistry.orgacs.org | Avoids heavy metal use, simple conditions, high regioselectivity. |

Atom Economy Considerations in Synthetic Route Design

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating what percentage of the mass of the reactants is incorporated into the desired product. nih.govprimescholars.com It provides a clear metric for the "greenness" of a synthetic route, as reactions with high atom economy generate minimal waste. jocpr.com

The synthesis of this compound often involves substitution reactions, for example, starting from 3,6-dichloropyridazine (B152260). Such reactions are inherently less atom-economical because the leaving groups (in this case, chlorine atoms) and the counter-ions from the nucleophiles and bases become stoichiometric waste products. nih.gov

To improve atom economy, chemists design synthetic routes that favor addition, cycloaddition, or rearrangement reactions, which have a theoretical atom economy of 100%. nih.govscranton.edu Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are particularly atom-economical. researchgate.net An atom-economic synthesis of functionalized pyridazines has been reported via a multicomponent reaction, showcasing a greener approach to this heterocyclic core. researchgate.net While a specific MCR for this compound may not be established, applying this principle encourages the search for novel, more efficient synthetic pathways.

The table below compares the theoretical atom economy of different reaction types relevant to pyridazine synthesis.

| Reaction Type | General Transformation | Theoretical Atom Economy | Implication for Waste Generation |

| Addition | A + B → C | 100% | No atoms are wasted in an ideal reaction. |

| Rearrangement | A → B | 100% | All atoms of the reactant are in the product. scranton.edu |

| Substitution | A-B + C → A-C + B | < 100% | The leaving group 'B' becomes waste. nih.gov |

| Elimination | A → B + C | < 100% | The eliminated molecule 'C' is a byproduct. nih.gov |

| Multicomponent | A + B + C → D | High (often 100%) | Highly efficient in incorporating all reactant atoms into the final product. researchgate.net |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 6 Benzyloxy N Methylpyridazin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. A complete assignment of the proton (¹H) and carbon (¹³C) signals, supported by two-dimensional (2D) NMR experiments, would unequivocally confirm the structure of 6-(Benzyloxy)-N-methylpyridazin-3-amine.

The ¹H NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The anticipated chemical shifts (δ) are influenced by the electronic environment of the protons.

The key expected signals are:

Benzylic Protons (CH2): A singlet peak is anticipated for the two benzylic protons, typically appearing in the range of δ 5.0-5.5 ppm. The absence of adjacent protons would result in a singlet.

Phenyl Protons: The five protons of the phenyl ring are expected to produce a multiplet in the aromatic region, approximately between δ 7.2 and 7.5 ppm.

Pyridazine (B1198779) Ring Protons: The two protons on the pyridazine ring are expected to appear as doublets due to coupling with each other. Their chemical shifts would be influenced by the neighboring substituents.

N-Methyl Protons (CH3): A singlet for the three protons of the N-methyl group is expected, likely in the range of δ 2.8-3.2 ppm. libretexts.org

Amine Proton (NH): A broad singlet for the amine proton is anticipated, and its chemical shift can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Benzylic (CH₂) | 5.3 | s | - |

| Phenyl (5H) | 7.2-7.5 | m | - |

| Pyridazine (H4/H5) | 6.8-7.2 | d | 8-10 |

| Pyridazine (H5/H4) | 7.3-7.6 | d | 8-10 |

| N-Methyl (CH₃) | 3.0 | s | - |

| Amine (NH) | Variable | br s | - |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

The expected chemical shifts are:

Pyridazine Ring Carbons: The carbons of the pyridazine ring are expected in the aromatic region, with the carbon bearing the benzyloxy group appearing at a higher chemical shift (more deshielded) and the carbon attached to the amino group at a lower chemical shift.

Phenyl Ring Carbons: The carbons of the phenyl ring will appear in the typical aromatic region (δ 120-140 ppm).

Benzylic Carbon (CH2): The benzylic carbon is expected to resonate around δ 70 ppm.

N-Methyl Carbon (CH3): The N-methyl carbon signal is anticipated to be in the range of δ 30-40 ppm.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridazine (C-3) | ~155 |

| Pyridazine (C-6) | ~160 |

| Pyridazine (C-4/C-5) | 115-130 |

| Phenyl (C-ipso) | ~137 |

| Phenyl (C-ortho, C-meta, C-para) | 127-129 |

| Benzylic (CH₂) | ~70 |

| N-Methyl (CH₃) | ~35 |

To confirm the assignments from 1D NMR and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A cross-peak between the two pyridazine ring protons would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the protonated carbons in the molecule, such as the benzylic CH₂, the N-methyl CH₃, and the CH groups of the pyridazine and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the benzylic protons to the C-6 of the pyridazine ring and the ipso-carbon of the phenyl ring, as well as the N-methyl protons to the C-3 of the pyridazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, irrespective of their bonding. A NOESY spectrum could show a correlation between the benzylic protons and the protons on the phenyl ring, as well as with the proton at the 5-position of the pyridazine ring, confirming their spatial proximity.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is a critical technique for determining the exact molecular formula of a compound by measuring its mass with very high precision. For this compound (C12H13N3O), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared with the measured value. The molecular weight of the compound is 215.25 g/mol . chemicalbook.com

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 216.1131 |

| [M+Na]⁺ | 238.0951 |

| [M+K]⁺ | 254.0690 |

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation of the parent ion, providing further structural confirmation. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

A likely primary fragmentation pathway would involve the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another significant fragmentation could be the loss of the benzyloxy group to give a fragment corresponding to the N-methylpyridazin-3-amine cation.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

The key characteristic absorption bands expected for this compound are:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching of the secondary amine. libretexts.org

C-H Stretch (Aromatic and Alkyl): Absorptions for aromatic C-H stretching are expected just above 3000 cm⁻¹, while aliphatic C-H stretching (from the benzylic and methyl groups) will appear just below 3000 cm⁻¹.

C=N and C=C Stretch: Aromatic ring stretching vibrations (C=C and C=N) are anticipated in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong absorption band for the C-O ether linkage is expected in the range of 1200-1250 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the amine is expected in the region of 1250-1350 cm⁻¹. libretexts.org

Interactive Data Table: Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C=N, C=C Stretch | 1450-1600 | Medium-Strong |

| C-O Stretch (Ether) | 1200-1250 | Strong |

| C-N Stretch (Amine) | 1250-1350 | Medium |

X-ray Crystallography for Single-Crystal Structural Determination of this compound and its Co-crystals

The definitive determination of the three-dimensional atomic arrangement of a chemical compound is achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. To date, a comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature has not yielded a solved single-crystal structure for the target compound, this compound.

Similarly, there is no published research detailing the formation and crystallographic analysis of co-crystals involving this compound. Co-crystals are multi-component crystals in which the components are typically held together by non-ionic interactions, such as hydrogen bonding. researchgate.netnih.gov The study of co-crystals is a significant area of crystal engineering, as it allows for the modification of the physicochemical properties of a compound without altering its covalent structure. nih.gov

While specific crystallographic data for this compound is not available, a discussion of the expected structural features and potential for co-crystallization can be informed by the analysis of structurally related compounds.

Hypothetical Crystal Structure and Intermolecular Interactions

Based on the molecular structure of this compound, several key features would be anticipated in its hypothetical crystal packing. The molecule possesses both hydrogen bond donors (the N-H group of the methylamine) and acceptors (the nitrogen atoms of the pyridazine ring and the oxygen atom of the benzyloxy group). This configuration suggests that hydrogen bonding would play a significant role in the crystal packing, potentially forming dimers or extended chains.

Potential for Co-crystal Formation

The ability of this compound to act as both a hydrogen bond donor and acceptor makes it a promising candidate for co-crystal formation. Co-formers, which are typically small, non-toxic organic molecules, could be selected to form specific and robust intermolecular interactions.

For instance, co-crystallization with carboxylic acids is a common strategy. rsc.orgmdpi.comacs.org The pyridazine nitrogen atoms are basic and could readily form strong hydrogen bonds with the acidic proton of a carboxylic acid, creating a supramolecular synthon. rsc.orgmdpi.com The choice of the carboxylic acid co-former could be used to tune the properties of the resulting solid form.

The potential for co-crystal formation is also influenced by the pKa difference between the co-formers. rsc.org A large pKa difference often leads to proton transfer and salt formation, whereas a smaller difference favors the formation of a neutral co-crystal. rsc.org

Computational Chemistry and Theoretical Investigations of 6 Benzyloxy N Methylpyridazin 3 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Geometry

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, electronic distribution, and energetics.

Density Functional Theory (DFT) for Ground State Properties and Conformer Analysis

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules like 6-(Benzyloxy)-N-methylpyridazin-3-amine.

A DFT study of this compound would typically commence with the optimization of its ground state geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. Given the rotational freedom around the C-O and N-C bonds, multiple conformers are possible. A systematic conformational analysis would be performed to identify the most stable conformers and their relative energies. For instance, DFT calculations on related pyridazine (B1198779) derivatives have been used to determine the lowest activation energy for specific reactions, highlighting the method's predictive power.

The choice of functional and basis set is crucial for the accuracy of DFT calculations. A common approach would involve using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-31G* or a more extensive basis set like 6-311++G** for higher accuracy.

Illustrative Data Table: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| 1 | 0° | 5.2 |

| 2 | 60° | 1.8 |

| 3 | 120° | 0.5 |

| 4 | 180° | 0.0 |

Note: This table is illustrative and represents the type of data that would be generated from a DFT conformational analysis. The values are hypothetical.

Key electronic properties that would be calculated include the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, providing clues about its reactivity and intermolecular interactions. The energies of the HOMO and LUMO and their energy gap are important descriptors of chemical reactivity and kinetic stability.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum mechanical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational flexibility, solvent effects, and the time-evolution of molecular properties.

For this compound, an MD simulation would typically be performed by placing the molecule in a box of solvent molecules, such as water, to mimic physiological conditions. The simulation would reveal the accessible conformations of the molecule in solution and the timescale of transitions between them. This is particularly important for understanding how the molecule might adapt its shape upon binding to a biological target.

The interactions between the solute and solvent molecules can be analyzed in detail. For example, the formation and lifetime of hydrogen bonds between the amino group of the pyridazine and water molecules can be quantified. The radial distribution function can be calculated to understand the structuring of the solvent around different parts of the molecule.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling can be a powerful tool for predicting the reactivity of this compound and exploring potential reaction pathways. Fukui functions, derived from DFT calculations, can be used to identify the most nucleophilic and electrophilic sites in the molecule, thus predicting the most likely sites for chemical attack.

Furthermore, the transition states of potential reactions can be located and their energies calculated. This allows for the determination of activation barriers and reaction rates. For instance, the mechanism of metabolic reactions, such as N-demethylation or aromatic hydroxylation, could be investigated computationally.

In Silico Analysis of Potential Molecular Interactions and Binding Site Characteristics (Conceptual Framework)

Given the presence of structural motifs common in pharmacologically active molecules (a heterocyclic scaffold, a benzyloxy group, and a methylamino group), it is conceivable that this compound could interact with biological targets such as enzymes or receptors. In silico methods provide a conceptual framework for exploring these potential interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. A docking study of this compound against a library of known drug targets could help to identify potential protein partners. The results of the docking simulations would provide a binding score, which is an estimate of the binding affinity, and a predicted binding pose, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.

Building on the results of docking, pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features required for biological activity. This information can then be used to design new molecules with potentially improved potency and selectivity.

In Vitro Biological Evaluation and Mechanistic Interrogation Frameworks

Development of Cell-Free Biochemical Assay Systems for Investigating Molecular Activities

Cell-free assays are fundamental for determining direct interactions between a compound and isolated molecular targets like enzymes or receptors, devoid of the complexities of a cellular environment.

A primary step in characterizing a novel compound is to screen it against a panel of purified enzymes to identify potential modulatory activity. Pyridazine-containing compounds have been investigated as inhibitors of various enzymes, including kinases like VEGFR-2 and tyrosine kinase 2 (TYK2). nih.govnih.gov A conceptual framework for evaluating 6-(Benzyloxy)-N-methylpyridazin-3-amine would involve:

Initial Broad-Spectrum Screening: The compound would be tested at a single, high concentration (e.g., 10 µM) against a diverse panel of enzymes, particularly protein kinases, given their importance as therapeutic targets.

Dose-Response Analysis: For any enzyme showing significant inhibition in the initial screen, a full dose-response curve would be generated to determine the half-maximal inhibitory concentration (IC₅₀).

Kinetic Analysis: To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies would be performed by measuring reaction rates at varying concentrations of both the substrate and the inhibitor (the compound). This analysis yields the inhibition constant (Kᵢ), a true measure of binding affinity.

Table 1: Conceptual Enzyme Inhibition Profile for this compound

| Enzyme Target | Inhibition at 10 µM (%) | IC₅₀ (µM) | Mechanism of Inhibition | Kᵢ (µM) |

|---|---|---|---|---|

| Kinase A | 92 | 1.5 | ATP-Competitive | 0.8 |

| Kinase B | 8 | > 50 | Not Determined | Not Determined |

| Protease X | 45 | 12.3 | Non-competitive | 10.5 |

| Phosphatase Y | 2 | > 50 | Not Determined | Not Determined |

To assess the potential of this compound to interact with cell surface or nuclear receptors, binding assays using recombinant proteins are employed. Related heterocyclic structures have shown affinity for targets like the gonadotropin-releasing hormone (GnRH) receptor and sigma receptors. nih.govmdpi.com

A typical screening framework involves:

Radioligand Binding Assays: Recombinant receptors are expressed in membranes from host cells (e.g., HEK293, CHO). The ability of this compound to displace a known, radio-labeled ligand from the receptor is measured. This competition assay determines the binding affinity (Kᵢ) of the test compound.

Functional Assays: For G-protein coupled receptors (GPCRs), functional assays can measure the downstream consequences of receptor binding, such as changes in intracellular second messenger levels (e.g., cAMP, Ca²⁺) or β-arrestin recruitment, to determine if the compound acts as an agonist or antagonist.

Table 2: Conceptual Receptor Binding Affinity Profile for this compound

| Receptor Target | Assay Type | Binding Affinity (Kᵢ, nM) | Functional Activity |

|---|---|---|---|

| Adrenergic Receptor α₁ | Radioligand Displacement | 850 | Weak Antagonist |

| Dopamine Receptor D₂ | Radioligand Displacement | > 10,000 | Inactive |

| Sigma-1 Receptor (σ₁R) | Radioligand Displacement | 45 | Agonist |

| Estrogen Receptor α | Radioligand Displacement | > 10,000 | Inactive |

Design and Implementation of Cell-Based Assays for Cellular Pathway Modulation (without disease context)

Cell-based assays provide crucial information on how a compound affects intracellular signaling pathways and cellular functions within a living system.

Reporter gene assays are powerful tools for monitoring the activity of specific signaling pathways that culminate in the activation of a transcription factor. Structurally related benzyloxyphenyl derivatives have been evaluated for their effect on the STAT3 signaling pathway using this method. nih.gov Similarly, a pyridazine (B1198779) derivative was identified as a modulator of SMN2 gene expression in a cell-based reporter screen. nih.gov

A conceptual study for this compound could involve:

Assay Design: A panel of cell lines is engineered to express a reporter gene (e.g., Luciferase, Green Fluorescent Protein) under the control of a promoter containing response elements for a specific transcription factor (e.g., NF-κB, STAT3, AP-1).

Compound Treatment: These cells are treated with varying concentrations of the compound, with or without a known pathway activator (e.g., a cytokine like IL-6 to activate STAT3).

Signal Measurement: A change in the reporter signal relative to controls indicates that the compound modulates the specific pathway being investigated.

Table 3: Hypothetical Reporter Gene Assay Results for this compound

| Pathway Reporter | Cell Line | Effect (IC₅₀ / EC₅₀, µM) | Mode of Action |

|---|---|---|---|

| STAT3-Luciferase | HEK293T | IC₅₀ = 5.2 | Inhibits IL-6 induced signal |

| NF-κB-Luciferase | HeLa | IC₅₀ > 50 | No significant activity |

| HSE-Luciferase (Heat Shock) | A549 | EC₅₀ > 50 | No induction of stress response |

High-Content Imaging (HCI) combines automated microscopy with sophisticated image analysis to simultaneously quantify multiple phenotypic parameters in cells. This provides an unbiased, multiparametric view of a compound's cellular effects.

An HCI framework to profile this compound would involve:

Cellular Staining: Treating a suitable cell line (e.g., U2OS) with the compound, followed by staining with multiple fluorescent dyes to label different subcellular components (e.g., nucleus with Hoechst, actin cytoskeleton with phalloidin, mitochondria with MitoTracker).

Image Acquisition and Analysis: Automated microscopy captures images, and software analyzes dozens of parameters related to cell morphology, intensity, and texture.

Phenotypic Fingerprinting: The resulting multiparametric data creates a "phenotypic fingerprint" of the compound's effects, which can be compared to a library of reference compounds to infer its mechanism of action.

Table 4: Conceptual High-Content Imaging Phenotypic Profile for this compound

| Parameter Class | Measured Feature | Observed Change (vs. DMSO control) | Potential Implication |

|---|---|---|---|

| Morphology | Cell Area | -15% | Cell shrinkage/cytotoxicity |

| Nuclear Features | Nuclear Intensity (STAT3 stain) | -40% (post-stimulation) | Inhibition of STAT3 nuclear translocation |

| Cytoskeleton | Actin Fiber Organization | No significant change | Not a primary cytoskeletal modulator |

| Organelle Health | Mitochondrial Membrane Potential | No significant change | Not a direct mitochondrial toxicant |

Frameworks for Molecular Target Identification and Engagement Studies

When a compound shows interesting activity in cell-based assays but its direct molecular target is unknown, specific strategies are needed for its identification and validation.

Key methodologies include:

Affinity Chromatography-Mass Spectrometry: This involves synthesizing a derivative of this compound that is immobilized on a solid support (e.g., beads). This "bait" is incubated with cell lysate, and proteins that bind to it are "pulled down," isolated, and identified using mass spectrometry.

Thermal Proteome Profiling (TPP): This method assesses changes in the thermal stability of thousands of proteins in response to compound binding. A target protein will typically become more stable (or sometimes less stable) when bound to a ligand, altering its melting curve. This allows for unbiased target identification in a near-native cellular context.

Cellular Thermal Shift Assay (CETSA): Once a putative target is identified, CETSA can be used to confirm direct engagement in intact cells. The assay measures the thermal stabilization of the target protein in cells that have been treated with the compound, providing definitive proof of binding in a physiological setting.

Table 5: Frameworks for Molecular Target Identification and Engagement

| Methodology | Principle | Application | Key Output |

|---|---|---|---|

| Affinity Chromatography | Immobilized compound captures binding partners from cell lysate. | Unbiased target discovery. | List of potential protein targets. |

| Thermal Proteome Profiling (TPP) | Ligand binding alters the thermal stability of the target protein. | Unbiased target discovery in lysates or intact cells. | Protein melting curves, identifying stabilized targets. |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein in intact cells. | Validation of target engagement in a cellular context. | Confirmation of compound-target interaction. |

Biochemical Deconvolution of Cellular Responses to this compound

Once potential protein targets are identified, the next step involves validating these interactions and understanding the downstream cellular consequences. This biochemical deconvolution is essential to connect a molecular binding event to a cellular phenotype.

In Vitro Kinase Assays: Given that many pyridazine derivatives have been shown to target protein kinases, a primary step would be to screen This compound against a panel of kinases. nih.gov These assays measure the ability of the compound to inhibit the enzymatic activity of purified kinases, providing quantitative data such as the half-maximal inhibitory concentration (IC50). For example, studies on pyrido[2,3-d]pyrimidines revealed that they could inhibit both tyrosine and serine/threonine kinases, with selectivity often dictated by the nature of a specific amino acid in the ATP-binding pocket. nih.gov

Cell-Based Assays: The effect of the compound on cellular processes is investigated using a variety of cell-based assays. These can include:

Proliferation and Viability Assays: To determine if the compound has cytotoxic or cytostatic effects, cancer cell lines are often treated with increasing concentrations of the compound. The number of viable cells is then measured using methods like the MTT assay. For instance, novel pyridine (B92270) derivatives have been evaluated for their antiproliferative activities against various human cancer cell lines, with some showing superior potency to standard chemotherapeutic agents. nih.gov

Apoptosis Assays: If the compound induces cell death, further assays are conducted to determine the mechanism, such as apoptosis. This can be measured by techniques like flow cytometry to detect markers of programmed cell death.

Cell Cycle Analysis: This analysis determines if the compound causes cells to arrest at a specific phase of the cell cycle, which can provide clues about the cellular pathways being affected. researchgate.net

Target Engagement and Pathway Modulation: Western blotting can be used to measure changes in the phosphorylation status or expression levels of the identified target proteins and downstream signaling molecules upon treatment with the compound. This confirms that the compound is active within the cellular context and modulates the intended pathway.

Structure-Activity Relationship (SAR) Studies Derived from In Vitro Data for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound to understand which parts of the molecule are crucial for its biological activity. The in vitro data generated for This compound would serve as the basis for designing and synthesizing a library of related derivatives.

The general approach involves modifying specific positions on the pyridazine ring and the benzyloxy and N-methyl substituents. For example, in a study of pantothenate kinase (PanK) modulators, replacing a pyridine ring with a pyridazine enhanced inhibitory potency by 60-fold, highlighting the significant impact of this heterocycle on molecular recognition. nih.gov X-ray crystallography revealed that both nitrogen atoms of the pyridazine ring formed key hydrogen bonds with an arginine residue in the enzyme's active site. nih.gov

A hypothetical SAR study for This compound might explore the following modifications:

Variation of the Benzyloxy Group: The phenyl ring of the benzyloxy moiety could be substituted with various electron-donating or electron-withdrawing groups to probe the electronic requirements for activity. The benzyl (B1604629) group itself could be replaced with other alkyl or aryl groups to investigate the impact of size and lipophilicity.

Modification of the N-methyl Group: The methyl group could be replaced with other alkyl chains (ethyl, propyl, etc.) or cyclic structures to explore the steric tolerance at this position. The amine itself could be modified to an amide or other functional groups.

Substitution on the Pyridazine Ring: If synthetically feasible, other positions on the pyridazine ring could be substituted to further probe for beneficial interactions with the target protein.

The newly synthesized derivatives would then be subjected to the same panel of in vitro assays as the parent compound. The resulting data would allow for the construction of an SAR map, guiding the rational design of more potent and selective compounds.

Prospective Research Applications and Future Directions for 6 Benzyloxy N Methylpyridazin 3 Amine

Utility of 6-(Benzyloxy)-N-methylpyridazin-3-amine as a Building Block in Complex Chemical Synthesis

The structure of this compound incorporates several reactive sites that make it a versatile building block for the synthesis of more complex molecules. The primary amine, the benzyloxy ether linkage, and the pyridazine (B1198779) ring itself offer multiple avenues for chemical modification.

The N-methylamino group at the 3-position can undergo a variety of reactions, including acylation, alkylation, and coupling reactions, to introduce diverse functional groups. This allows for the systematic exploration of the structure-activity relationship (SAR) of its derivatives. For instance, the synthesis of novel amide or sulfonamide derivatives could be readily achieved, potentially leading to compounds with interesting biological profiles.

Furthermore, the benzyloxy group at the 6-position serves as a protected hydroxyl group. Cleavage of the benzyl (B1604629) ether, typically through catalytic hydrogenation, would unmask the hydroxyl functionality. This hydroxyl group can then be exploited for further derivatization, such as etherification or esterification, to generate a library of new compounds. This strategic deprotection adds another layer of versatility to the synthetic utility of this compound.

The pyridazine ring itself is susceptible to various transformations. The electron-deficient nature of the pyridazine core can facilitate nucleophilic aromatic substitution reactions, although the existing substituents will influence the regioselectivity of such reactions.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reactions | Resulting Structures |

| N-Methylamino | Acylation, Sulfonylation, Alkylation, Buchwald-Hartwig amination | Amides, Sulfonamides, Tertiary amines, Di- and tri-substituted amines |

| Benzyloxy | Catalytic Hydrogenation (debenzylation) | 6-Hydroxy-N-methylpyridazin-3-amine |

| Pyridazine Ring | Nucleophilic Aromatic Substitution, Metal-catalyzed cross-coupling | Further substituted pyridazine derivatives |

Development of this compound as a Chemical Probe for Investigating Biological Processes

A chemical probe is a small molecule that is used to study and manipulate a biological system. Given that the pyridazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds, derivatives of this compound hold potential for development as chemical probes. nih.gov

For a molecule to be an effective chemical probe, it should ideally exhibit high potency and selectivity for a specific biological target. The development of such a probe from this compound would involve synthesizing a library of derivatives and screening them against various biological targets, such as enzymes or receptors. For example, pyridazine derivatives have been investigated as inhibitors of kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.

The N-methylamino and benzyloxy moieties of this compound can be modified to incorporate reporter groups, such as fluorescent tags or biotin, which would facilitate the visualization and isolation of the biological targets. This would be invaluable for target identification and validation studies.

Advanced Methodologies for Further Structural and Functional Exploration of Pyridazine Systems

The exploration of pyridazine systems has been advanced by a variety of modern synthetic and analytical techniques. These methodologies can be applied to further investigate the structural and functional aspects of this compound and its derivatives.

In recent years, there has been a focus on developing more efficient and environmentally friendly methods for the synthesis of pyridazine-containing compounds. bldpharm.com This includes the use of microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields. Additionally, flow chemistry offers a means for the safe and scalable production of pyridazine derivatives.

Modern analytical techniques are crucial for the detailed characterization of novel pyridazine compounds. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for confirming the chemical structures of newly synthesized molecules. Furthermore, X-ray crystallography can provide precise information about the three-dimensional arrangement of atoms in a molecule, which is vital for understanding its interaction with biological targets.

Long-Term Research Perspectives and Unexplored Avenues in Pyridazine Chemistry

The field of pyridazine chemistry continues to evolve, with several exciting long-term research perspectives and unexplored avenues. For this compound, these future directions could unlock new applications and fundamental knowledge.

One significant area of future research is the development of pyridazine-based materials. The unique electronic properties of the pyridazine ring suggest that polymers or organic materials incorporating this heterocycle could have interesting optical or electronic properties, with potential applications in organic light-emitting diodes (OLEDs) or as organic semiconductors.

In the realm of medicinal chemistry, the exploration of pyridazine derivatives as treatments for a wider range of diseases is a continuing endeavor. While research has focused on areas like oncology and infectious diseases, the potential of pyridazine-based compounds in other therapeutic areas, such as neurodegenerative diseases or metabolic disorders, remains largely untapped. The structural features of this compound make it an attractive starting point for the design of new therapeutic agents. For instance, a series of 6-(benzyloxy)pyridazin-3-amine (B13967861) derivatives have been investigated for their potential as herbicides, indicating a possible application in agrochemicals. nih.gov

The development of novel catalytic systems for the selective functionalization of the pyridazine ring is another important research direction. New methods that allow for precise control over the introduction of substituents would greatly enhance the ability of chemists to fine-tune the properties of pyridazine-based molecules like this compound for specific applications.

Q & A

(Basic) What are the common synthetic routes for preparing 6-(Benzyloxy)-N-methylpyridazin-3-amine, and what key reaction parameters influence yield?

Answer:

The synthesis of benzyloxy-substituted pyridazine derivatives typically involves nucleophilic substitution or condensation reactions. For example, in analogous compounds like N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]pyridin-2-amine, hydrazine derivatives react with aldehydes under acidic conditions (e.g., acetic acid) to form Schiff base intermediates, which are cyclized using oxidizing agents like sodium hypochlorite . Key parameters include:

- Temperature control : Room temperature for initial condensation vs. elevated temperatures (e.g., 45°C) for cyclization.

- Solvent selection : Ethanol or dichloromethane for solubility and reactivity.

- Stoichiometry : Excess reagents (e.g., 2.0 equiv. of oxidizing agents) to drive reactions to completion.

Yield optimization requires monitoring via TLC or NMR to detect intermediates .

(Basic) Which analytical techniques are critical for characterizing this compound and validating its purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity by identifying benzyloxy (-OCH2C6H5) and methylamine (-NHCH3) groups. For example, benzyloxy protons resonate at δ 5.11 ppm (singlet), while aromatic pyridazine protons appear between δ 7.0–8.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ for related compounds: ~334.1556) .

- FTIR Spectroscopy : Detects functional groups (e.g., N-H stretches at ~3198 cm⁻¹ and C-O-C stretches at ~1261 cm⁻¹) .

- HPLC : Ensures >95% purity, especially for biological assays .

(Basic) What safety precautions are essential when handling this compound?

Answer:

- Mutagenicity : While Ames testing shows lower mutagenic potential compared to anomeric amides, use ventilation (e.g., fume hoods) and personal protective equipment (PPE) like nitrile gloves .

- Decomposition : DSC data indicate thermal instability; avoid heating above 45°C .

- Storage : Store in airtight containers under inert atmosphere (N2 or Ar) to prevent oxidation .

(Advanced) How can functional group compatibility be ensured during late-stage derivatization of this compound?

Answer:

The benzyloxy group is sensitive to hydrogenolysis (e.g., Pd/C/H2), while the pyridazine ring may react with electrophiles. For selective modifications:

- Protection strategies : Use TBDMSCl for hydroxyl protection in related pyridine systems, enabling subsequent reactions at the amine group .

- Mild deamination : Reagents like N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide enable selective deamination of primary amines at room temperature without affecting benzyloxy groups (Table 2, ).

- Cross-coupling : Suzuki-Miyaura reactions tolerate benzyloxy groups when using Pd(PPh3)4 and K2CO3 in THF/water .

(Advanced) How should researchers address contradictions in mutagenicity data for benzyloxy-substituted amines?

Answer:

- Contextualize toxicity thresholds : Compare Ames test results (e.g., compound 3 in shows mutagenicity similar to benzyl chloride but lower than anomeric amides).

- Dose-dependency : Perform dose-response assays to establish safe handling limits.

- Alternative scaffolds : If mutagenicity is prohibitive, replace the benzyloxy group with tert-butoxy or methoxy groups, which show reduced reactivity in mutagenicity models .

(Advanced) What mechanistic insights explain the reactivity of this compound in deamination reactions?

Answer:

Deamination proceeds via primary isodiazene intermediates (Scheme 2, ):

Electrophilic activation : The benzamide reagent generates a nitrenium ion, which abstracts a hydrogen from the amine.

Isodiazene formation : A transient isodiazene intermediate undergoes N2 extrusion, yielding the alkane product.

Key factors:

- Temperature : Room temperature minimizes side reactions (e.g., C-N bond cleavage).

- Solvent polarity : Dichloromethane stabilizes charged intermediates .

(Advanced) How can reaction conditions be optimized for scaling up this compound synthesis?

Answer:

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining yields >90% .

- Catalyst screening : Test Pd/C, Ni, or Cu catalysts for hydrogenolysis steps to minimize byproducts.

- Workflow integration : Use one-pot strategies (e.g., sequential condensation and cyclization) to reduce purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.